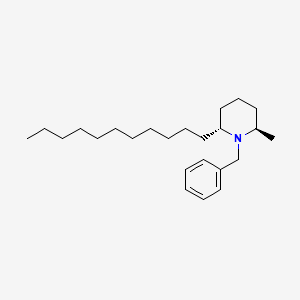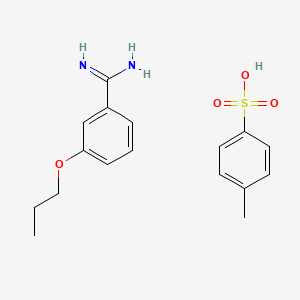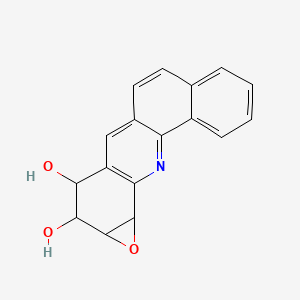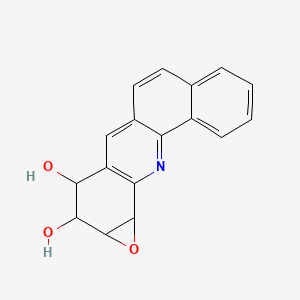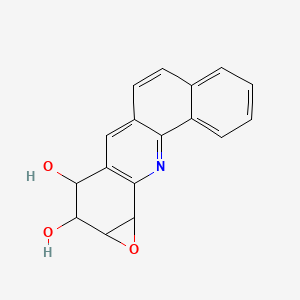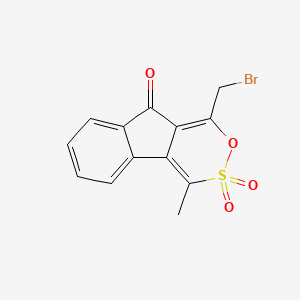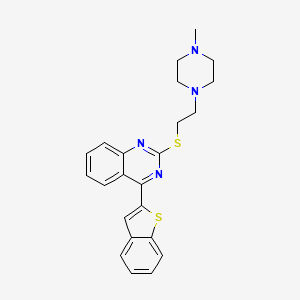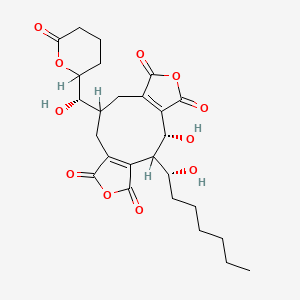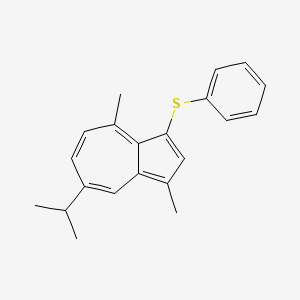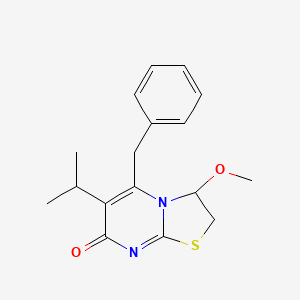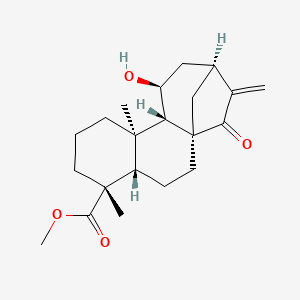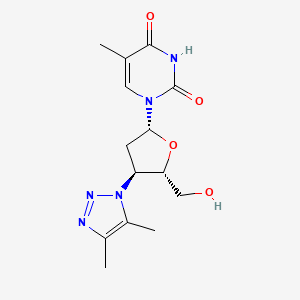
Thymidine, 3'-deoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves the modification of thymidine. . This reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require a nucleophile and a suitable leaving group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized triazole derivatives, while reduction could produce different reduced forms of the compound.
科学研究应用
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: This compound has potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting DNA synthesis and cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the 1,2,3-triazole ring, which can enhance its stability and binding affinity to target enzymes compared to other nucleoside analogs .
属性
CAS 编号 |
131673-39-7 |
|---|---|
分子式 |
C14H19N5O4 |
分子量 |
321.33 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H19N5O4/c1-7-5-18(14(22)15-13(7)21)12-4-10(11(6-20)23-12)19-9(3)8(2)16-17-19/h5,10-12,20H,4,6H2,1-3H3,(H,15,21,22)/t10-,11+,12+/m0/s1 |
InChI 键 |
QXCIWWNXTTYTCQ-QJPTWQEYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


